molecular formula C20H24ClN3O2S B2755667 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(cyclohexylmethyl)acetamide CAS No. 1105239-48-2

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(cyclohexylmethyl)acetamide

Cat. No.: B2755667
CAS No.: 1105239-48-2
M. Wt: 405.94
InChI Key: VQVCPQXQRNTVTO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thioether group, which is a sulfur atom bonded to two carbon atoms. The molecule also has an amide group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing different functional groups. The exact method would depend on the desired route of synthesis and the available starting materials. For example, the pyrimidine ring might be formed via a condensation reaction, while the thioether could be introduced through a nucleophilic substitution reaction .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, while the thioether could be oxidized to a sulfoxide or sulfone .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would be affected by the strength of the intermolecular forces .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocycles by Cascade Reactions

Thioureido-acetamides are useful starting materials for synthesizing various heterocyclic compounds through one-pot cascade reactions. These compounds facilitate the synthesis of 2-iminothiazoles, thioparabanic acids, functionalized 5,5-diaryl-thiohydantoins, and 2-imino-5-methylene-thiazolidine-4-ones. Such reactions demonstrate excellent atom economy and provide new access to important heterocycles like imidazo[1,2-c]pyrimidines (Schmeyers & Kaupp, 2002).

Antimicrobial Applications

Synthesis and Antimicrobial Activity

The synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives using citrazinic acid as a starting material has shown good antibacterial and antifungal activities. These compounds are synthesized as potential antimicrobial agents, demonstrating activity comparable to reference drugs such as streptomycin and fusidic acid (Hossan et al., 2012).

Structural Analysis

Crystal Structures of Sulfanylacetamides

The crystal structures of certain 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal a folded conformation about the methylene C atom of the thioacetamide bridge. These molecules exhibit intramolecular N—H⋯N hydrogen bonding, stabilizing their conformation (Subasri et al., 2016).

Anticancer and Antitumor Applications

Discovery of Clinical Candidates

Compounds have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT/SOAT)-1, exhibiting selectivity and potential for treating diseases involving ACAT-1 overexpression. These findings underline the therapeutic potential of specific acetamide derivatives in addressing incurable diseases (Shibuya et al., 2018).

Synthesis and Antitumor Activity

Various heterocyclic compounds synthesized from ethyl cyanoacetate, including thiophene derivatives, have been tested for antitumor activity. Some compounds showed promising inhibitory effects on different cell lines, highlighting their potential as antitumor agents (Albratty et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it might interact with biological targets such as enzymes or receptors. The presence of a pyrimidine ring suggests potential interactions with biological systems, as pyrimidines are part of the structure of DNA and RNA .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action. This could involve in vitro studies, computational modeling, and potentially even clinical trials if the compound is a drug candidate .

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(cyclohexylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2S/c21-16-8-4-7-15(9-16)13-27-20-23-17(11-19(26)24-20)10-18(25)22-12-14-5-2-1-3-6-14/h4,7-9,11,14H,1-3,5-6,10,12-13H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVCPQXQRNTVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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